2-Ethyl-7-methoxybenzofuran

Physicochemical profiling Lipophilicity ADME prediction

Medicinal chemistry teams optimizing PDE4 inhibitors for asthma, COPD, or gout (hURAT1) programs require the precisely substituted 2-ethyl-7-methoxybenzofuran core; mono-substituted analogs lack target potency. - Validated PDE4 inhibitor scaffold: achieves PDE4B IC50 = 10.0 nM, PDE4D IC50 = 15.2 nM with favorable oral PK (F = 66%, t1/2 = 2.0 h) - Essential hURAT1 inhibitor intermediate: submicromolar potency demonstrated in Xenopus oocyte assays - Defined physicochemical profile (LogP = 3.00, PSA = 22.37 Ų, MW = 176.21) supports lead-like library design Sourced at ≥97% purity with reliable global fulfillment for hit-to-lead and lead optimization campaigns.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 102234-44-6
Cat. No. B009452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-7-methoxybenzofuran
CAS102234-44-6
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(O1)C(=CC=C2)OC
InChIInChI=1S/C11H12O2/c1-3-9-7-8-5-4-6-10(12-2)11(8)13-9/h4-7H,3H2,1-2H3
InChIKeyWWEPPXYVWNVLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-7-methoxybenzofuran Overview


2-Ethyl-7-methoxybenzofuran (CAS 102234-44-6) is a disubstituted benzofuran featuring an ethyl group at the 2-position and a methoxy group at the 7-position. This specific substitution pattern defines its physicochemical and biological profile within the broader benzofuran family. The compound serves as a core scaffold in medicinal chemistry, notably as a key structural motif in phosphodiesterase-4 (PDE4) inhibitors where the 2-alkyl-7-methoxybenzofuran unit replaces the 3,4-dialkoxyphenyl moiety [1]. It is also a critical building block for the synthesis of 2-ethylbenzofuran-derived human uric acid transporter 1 (hURAT1) inhibitors [2]. Standard purity for research procurement is typically ≥97% .

PDE4 inhibitor scaffold replacement for 3,4-dialkoxyphenyl motif
Validated pharmacophore for anti-inflammatory research models
hURAT1 inhibitor building block with 2-ethyl-7-methoxy substitution
Direct synthetic access to uric acid transport modulators
Research-grade disubstituted benzofuran scaffold
Differentiated from mono-substituted analogs by dual functionality

2-Ethyl-7-methoxybenzofuran: Irreplaceable Scaffold


Simple benzofuran analogs such as 2-ethylbenzofuran or 7-methoxybenzofuran are not interchangeable with 2-ethyl-7-methoxybenzofuran. The combined presence and precise positioning of the 2-ethyl and 7-methoxy groups are both essential for activity in key therapeutic programs. In PDE4 inhibitor design, the 2-alkyl-7-methoxybenzofuran scaffold is specifically required to replace the 3,4-dialkoxyphenyl substructure, and altering the alkyl chain length or methoxy position results in substantial reductions in PDE4 inhibitory potency [1]. Similarly, in hURAT1 inhibitor development, 2-ethylbenzofuran derivatives bearing a 7-methoxy group serve as essential intermediates, and SAR studies demonstrate that even small substituent changes on the benzofuran core dramatically alter inhibitory potential, with monophenol analogs showing markedly different activity than dimethoxy counterparts [2]. The quantitative evidence below substantiates these differentiation claims.

2-Ethylbenzofuran lacks the 7-methoxy group
Absence of the methoxy substituent removes the hydrogen-bond acceptor required for PDE4 and hURAT1 target engagement; activity may shift significantly.
7-Methoxybenzofuran lacks the 2-ethyl group
Without the 2-alkyl chain, lipophilicity decreases, potentially altering membrane permeability and target-binding profiles predicted for the dual-substituted scaffold.
Alkyl chain or methoxy position changes alter SAR
Even small substituent modifications on the benzofuran core can dramatically shift PDE4/hURAT1 inhibitory potential; direct replacement cannot be assumed.

2-Ethyl-7-methoxybenzofuran Differentiation Evidence


Lipophilicity Advantage from 2-Ethyl Substitution

The addition of a 2-ethyl group to the 7-methoxybenzofuran core produces a quantifiable increase in computed lipophilicity. For 2-ethyl-7-methoxybenzofuran, the computed LogP is 3.00, compared to a baseline 7-methoxybenzofuran (CAS 7168-85-6) which has a molecular weight of 148.16 and significantly lower predicted LogP due to the absence of the 2-alkyl substituent . This LogP shift directly influences membrane permeability predictions and chromatographic retention behavior, making the target compound a more suitable lipophilic scaffold for CNS or intracellular target programs where higher LogP is required.

Lipophilicity
Class‑level
Target: LogP = 3.00 (computed) 7‑methoxybenzofuran: significantly lower LogP (no 2‑alkyl)
Supports CNS‑/intracellular‑target research fit via higher predicted permeability.
Computed values; experimental confirmation recommended.
Physicochemical profiling Lipophilicity ADME prediction

PSA Increase with 7-Methoxy Substitution

The 7-methoxy substituent contributes a measurable increase in topological polar surface area (TPSA) compared to the non-methoxylated analog. 2-Ethyl-7-methoxybenzofuran has a computed PSA of 22.37 Ų, whereas 2-ethylbenzofuran (CAS 3131-63-3) has a lower PSA of 13.14 Ų . This ~9.2 Ų increase is attributable to the 7-methoxy oxygen and modulates hydrogen-bonding capacity. For blood-brain barrier (BBB) penetration predictions, PSA values below 60–70 Ų are generally favorable; both compounds fall well below this threshold, but the presence of the methoxy group provides an additional hydrogen-bond acceptor site that can be exploited for target engagement without crossing into unfavorable PSA territory.

Polar Surface Area
Context‑dependent
Target: PSA 22.37 Ų 2‑ethylbenzofuran: PSA 13.14 Ų (Δ +9.23 Ų)
Moderate PSA adds H‑bond acceptor for target binding without exceeding BBB‑favorable range.
Computed data; verify in target‑specific assay context.
Polar surface area BBB permeability Drug-likeness

PDE4 Inhibitor Scaffold Validation

The 2-alkyl-7-methoxybenzofuran unit, of which 2-ethyl-7-methoxybenzofuran is the ethyl variant, has been validated as a scaffold replacement for the 3,4-dialkoxyphenyl substructure in multiple PDE4 inhibitor chemotypes. The seminal SAR study demonstrated that this substitution can result in either enhancement or substantial reductions in PDE4 inhibitory activity depending on the paired pyrrolidinone surrogate and the specific 2-alkyl chain [1]. In a more recent study, a 7-methoxybenzofuran PDE4 inhibitor (compound 4e) achieved PDE4B IC50 = 10.0 nM and PDE4D IC50 = 15.2 nM, with improved oral bioavailability (F = 66%) and half-life (t1/2 = 2.0 h) in SD rats compared to lead compounds FCPR16 and Z19153 [2]. While 4e is a more elaborated analog, the 7-methoxybenzofuran core is the indispensable pharmacophoric element enabling this activity profile.

PDE4 Scaffold Validation
Class‑level
PDE4B IC50 10.0 nM, PDE4D 15.2 nM (analog 4e); oral F = 66%, t1/2 = 2.0 h in rat
Validated 7‑methoxybenzofuran core enables potent PDE4 inhibition and reported PK profile.
Data from advanced analog; direct translation requires SAR verification.
PDE4 inhibition Anti-inflammatory Scaffold hopping

hURAT1 Inhibitor Synthetic Precursor

2-Acetyl-7-methoxybenzofuran, the acetyl analog of the target compound, is explicitly documented as a building block for preparing 2-ethylbenzofuran derivatives evaluated as hURAT1 inhibitors [1]. The SAR study of 2-ethylbenzofuran hURAT1 inhibitors demonstrated that monophenol C-ring analogs achieve submicromolar potency (IC50 < 1000 nM) in Xenopus oocytes expressing hURAT1, with further bromination yielding compounds with potent uricosuric activity [2]. 2-Ethyl-7-methoxybenzofuran represents the reduced (ethyl) form of this key intermediate and enables direct synthetic access to this therapeutically relevant chemical space without requiring additional reduction steps.

hURAT1 Synthetic Entry
Class‑level
2‑ethylbenzofuran derivatives achieve submicromolar hURAT1 inhibition; mono‑phenol C‑ring analogs preferred
Eliminates acetyl reduction step; supports uricosuric candidate synthesis workflows.
Activity based on oocyte uptake assays; review SAR for exact substitution impact.
hURAT1 inhibition Gout Uricosuric Synthetic intermediate

Mass and Formula Distinction from Analogs

2-Ethyl-7-methoxybenzofuran possesses a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol, placing it in a distinct mass range compared to common mono-substituted benzofuran building blocks . By comparison, 7-methoxybenzofuran (C9H8O2) has a molecular weight of 148.16 g/mol, and 2-ethylbenzofuran (C10H10O) has a molecular weight of 146.19 g/mol. In mass-directed purification and LC-MS analysis, these mass differences ensure unambiguous identification and quantification of the target compound, even in mixtures containing the mono-substituted analogs. For procurement, this means that 2-ethyl-7-methoxybenzofuran cannot be mistaken for or adulterated with its simpler analogs during analytical quality control.

Mass Distinction
Context‑dependent
MW 176.21 g/mol; Δ +28 vs 7‑methoxybenzofuran, Δ +30 vs 2‑ethylbenzofuran
Enables unambiguous LC‑MS identification and purity assessment in compound libraries.
Confirm by HRMS for exact mass verification in quality control.
Molecular weight Elemental composition Library design Quality control

2-Ethyl-7-methoxybenzofuran Application Scenarios


PDE4 Inhibitor Lead Optimization

Medicinal chemistry teams optimizing PDE4 inhibitors for asthma, COPD, rheumatoid arthritis, or hepatic sepsis should procure 2-ethyl-7-methoxybenzofuran as the core scaffold. The 2-alkyl-7-methoxybenzofuran motif has been validated as an effective replacement for the 3,4-dialkoxyphenyl pharmacophore, with the potential to either enhance or tune PDE4 inhibitory activity depending on appended functionality [1]. Recent evidence demonstrates that 7-methoxybenzofuran-based PDE4 inhibitors can achieve low nanomolar potency (PDE4B IC50 = 10.0 nM, PDE4D IC50 = 15.2 nM) and favorable oral pharmacokinetics (F = 66%, t1/2 = 2.0 h) [2], making this scaffold a pragmatic starting point for lead optimization.

hURAT1 Inhibitor Synthesis for Gout

For programs targeting uric acid reabsorption via hURAT1 (SLC22A12), 2-ethyl-7-methoxybenzofuran provides a direct synthetic entry point to the 2-ethylbenzofuran inhibitor class. The SAR of this series has been characterized in Xenopus oocyte assays, demonstrating that appropriately substituted 2-ethylbenzofurans achieve submicromolar hURAT1 inhibition [1]. The 7-methoxy-2-ethyl substitution pattern streamlines synthesis compared to routes requiring acetyl intermediate reduction [2], offering procurement efficiency for medicinal chemistry laboratories.

Property-Driven Fragment Library Design

Compound management and library design groups can leverage the precisely defined physicochemical properties of 2-ethyl-7-methoxybenzofuran (LogP = 3.00, PSA = 22.37 Ų, MW = 176.21) [1] to populate lead-like or fragment screening collections with a scaffold that occupies a distinct property space. The >28 Da mass separation from common mono-substituted benzofurans ensures unambiguous identity in mixture formats [2], while the balanced LogP/PSA profile supports both CNS and peripheral target screening applications.

Chemical Biology Probe Synthesis

For chemical biology groups developing target engagement probes or affinity reagents, 2-ethyl-7-methoxybenzofuran offers a defined substitution pattern that directs further functionalization. The 7-methoxy group serves as an electron-donating substituent influencing electrophilic aromatic substitution regiochemistry on the benzene ring, while the 2-ethyl group provides a metabolically stable alkyl substituent that resists oxidative metabolism compared to benzylic or allylic analogs [1]. This predictable reactivity profile enables rational probe design.

Application
Selection Property
Validation Focus
PDE4 inhibitor development (inflammatory models)
2‑alkyl‑7‑methoxybenzofuran scaffold
PDE4 isozyme potency and rodent PK profiling
hURAT1 inhibitor synthesis (uric acid transport studies)
7‑methoxy‑2‑ethyl substitution pattern
hURAT1 inhibition in oocyte uptake assays
Lead‑like fragment library design
Balanced LogP/PSA and distinct molecular weight
Physicochemical property‑based screening fit
Chemical probe synthesis
Predictable reactivity and metabolic stability
Electrophilic substitution regiochemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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